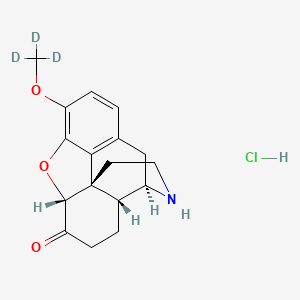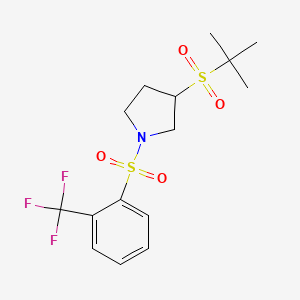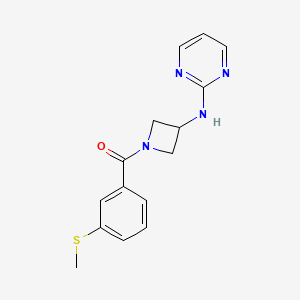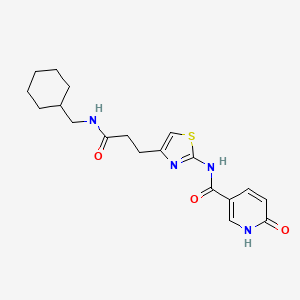![molecular formula C10H10BrNO3S B2518144 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 914630-14-1](/img/structure/B2518144.png)
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid" is a complex molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described are relevant to understanding its chemistry. The molecule consists of a bromophenyl group, a carbamoyl group, and a sulfanyl acetic acid moiety, which suggests potential for biological activity and the possibility of being part of a drug-like molecule.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include the formation of key intermediates such as esters, amides, and thioethers. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters involves a one-pot reaction starting from propargylamines and proceeding through the formation of a thiophene core, which is then transformed into a pyrrole nucleus . Similarly, the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde derivatives demonstrates the incorporation of bromine into the molecule, which is a step that could be relevant to the target compound . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, reveals that bromophenyl rings can exhibit significant dihedral angles with respect to other planes in the molecule, indicating the possibility of conformational diversity in similar structures . This information is crucial for understanding the three-dimensional arrangement of the target compound, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from substitution reactions, such as the nitration of bromo-substituted thiophenes, which results in various nitro-substituted products . This suggests that the bromophenyl group in the target compound could undergo electrophilic aromatic substitution reactions under appropriate conditions. Additionally, the presence of a sulfanyl group could facilitate further functionalization through reactions with electrophiles or as a nucleophile itself.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the exact compound are not detailed in the provided papers, the properties of structurally related compounds can offer insights. For example, the presence of a bromine atom and a carbamoyl group could influence the compound's polarity, solubility, and potential for forming hydrogen bonds or halogen bonds, as seen in the crystal structure of related compounds . The sulfanyl group could also contribute to the acidity of the acetic acid moiety and affect the overall stability and reactivity of the molecule.
科学的研究の応用
Natural Products Research : Zhao et al. (2004) isolated new bromophenol derivatives, including compounds with structural similarities to the requested chemical, from the red alga Rhodomela confervoides. These compounds were studied for their potential activity against human cancer cell lines and microorganisms, although they were found inactive (Zhao et al., 2004).
Molecular Complex Characterization : Singh and Baruah (2011) characterized molecular complexes of 1,4-Naphthoquinone derivatives, including sulphur atom tethered quinone containing flexible carboxylic acid. This study highlights the structural properties and potential applications in chemistry and materials science (Singh & Baruah, 2011).
Crystallographic Analysis : Choi et al. (2007) conducted a study on a similar compound, "2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid", providing insights into its crystal structure, which is crucial for understanding its chemical behavior and potential applications in material science and drug design (Choi et al., 2007).
Synthesis and Reactivity Studies : Robins et al. (2007) explored the solution-phase syntheses of similar carbamoyl and sulfanylmethyl compounds. This research is significant for understanding the reactivity and potential applications of such compounds in pharmaceutical and chemical synthesis (Robins et al., 2007).
Antioxidant Properties : Li et al. (2011) isolated and identified bromophenols from the marine red alga Rhodomela confervoides, examining their antioxidant activities. The results suggest that these compounds, which share structural similarities with the requested chemical, can be excellent sources of natural antioxidants (Li et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVXJTMTMLWPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2518064.png)


![3-chloro-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2518067.png)
![N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2518069.png)
![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)
![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)


![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2518077.png)

![8,9-Dimethoxy-5-[(4-nitrobenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2518079.png)

